molecular formula C15H16O4 B3021077 4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 314742-28-4

4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B3021077
CAS No.: 314742-28-4
M. Wt: 260.28 g/mol
InChI Key: QRPCBZXHJWLZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Antibacterial and Antifungal Activities

  • Antimicrobial Activity : Coumarin derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, innovative thiazole substituted coumarins showed potential antimicrobial properties, highlighting the utility of such compounds in developing new antimicrobial agents (Parameshwarappa, G., Lingamani, J., Patil, S., & Goudgaon, N., 2009).

Structural and Conformational Analysis

  • Crystallography and Molecular Structure : Studies on the synthesis and crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate have contributed to understanding the molecular conformation and hydrogen bonding patterns within such compounds, aiding in the design of molecules with desired properties (Manolov, I., Morgenstern, B., & Hegetschweiler, K., 2012).

Antioxidant Properties

  • Antioxidant Activity : Research on the antioxidant properties of coumarin derivatives, including the evaluation of their effectiveness in scavenging free radicals, provides insights into their potential use as antioxidant agents in pharmaceuticals and nutraceuticals. The study of various 4-hydroxycoumarin derivatives showcased their scavenging abilities, indicating their relevance in designing antioxidant compounds (Stanchev, S., Hadjimitova, V., Traykov, T., Boyanov, T., & Manolov, I., 2009).

Dielectric Properties

  • Polymers Functionalized with Coumarin : The synthesis and characterization of polymers incorporating coumarin derivatives have been explored for their dielectric properties, suggesting applications in materials science and electronics. Such studies underscore the versatility of coumarin derivatives in the development of functional materials with tailored dielectric properties (Bezgin, F., Ayaz, N., & Demirelli, K., 2015).

Properties

IUPAC Name

4-ethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-11-7-15(17)19-14-8-12(5-6-13(11)14)18-10(3)9(2)16/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPCBZXHJWLZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397526
Record name 4-Ethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314742-28-4
Record name 4-Ethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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